molecular formula C11H12BrNO2 B2842722 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile CAS No. 1275190-08-3

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B2842722
CAS No.: 1275190-08-3
M. Wt: 270.126
InChI Key: YYPUGKFPCIDECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile is a chemical building block of high interest in organic and medicinal chemistry research. This compound features both a hydroxy group and a nitrile group on a propanenitrile backbone, attached to a 3-bromo-4-methoxyphenyl ring system. The bromo and methoxy substituents on the aromatic ring make it a versatile and valuable intermediate for various synthetic transformations, including metal-catalyzed cross-coupling reactions and the construction of more complex molecular architectures . Primary Research Applications: Synthetic Intermediate: This compound is primarily used in research and development laboratories as a key precursor. Its molecular structure makes it suitable for exploring new synthetic pathways, particularly in the development of pharmacologically active molecules. Patents indicate that similar dihydropyridine and nitrile-containing compounds are investigated for their biological activity . Handling and Usage: The specific melting point, boiling point, and density for this compound are currently not specified in the available data. Researchers are advised to handle all chemicals with appropriate personal protective equipment and refer to the material safety data sheet (MSDS) for safe laboratory practices. Important Notice: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-3,5,9,14H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPUGKFPCIDECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile typically involves multiple steps:

    Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to introduce the bromine atom at the meta position.

    Nitrile Formation: The brominated intermediate is then reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form the nitrile group.

    Hydroxylation: Finally, the nitrile intermediate undergoes hydroxylation using a base like sodium hydroxide (NaOH) to introduce the hydroxyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-oxopropanenitrile.

    Reduction: 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-aminopropanenitrile.

    Substitution: 2-[(3-Azido-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile.

Scientific Research Applications

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in electrophilic and nucleophilic interactions, respectively, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile can be contextualized against related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound - C₁₂H₁₂BrNO₂ ~282.14 3-Bromo-4-methoxy, β-hydroxynitrile High-cost building block (€549/50mg); used in organic synthesis
2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile 1909316-52-4 C₁₁H₁₂BrNO 254.12 3-Bromo-4-methyl, β-hydroxynitrile Lower molecular weight; methyl vs. methoxy may reduce polarity
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile 1049606-74-7 C₁₂H₁₅BrN₂O 283.16 2-Bromo, dimethylamino, β-hydroxynitrile Basic amino group enhances nucleophilicity; potential pharmacological relevance
1-((1,3,4-Oxadiazol-2-yl)methyl)-3-(3-bromo-4-methoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one (Compound 29, ) - C₁₅H₁₄BrN₃O₃ 372.20 Oxadiazole-pyrazolone hybrid, bromo-methoxyphenyl Demonstrates antimicrobial activity in SAR studies

Key Comparative Insights

Substituent Effects on Reactivity and Applications Bromo vs. Methoxy/Methyl Groups: The bromine atom in the target compound and its analogs (e.g., Compound 29 , CAS 1909316-52-4 ) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution. Amino vs. Hydroxyl Groups: The dimethylamino group in CAS 1049606-74-7 introduces basicity, enhancing nucleophilic reactivity compared to the hydroxyl group in the target compound .

Thermal and Physicochemical Properties

  • Derivatives of 3-hydroxypropanenitrile, such as methyl β-hydroxycarboxylates, exhibit distinct thermolytic pathways due to ester vs. nitrile functionalities . The target compound’s nitrile group may confer higher thermal stability compared to esters.

Cost and Availability

  • The target compound is priced at €549/50mg, significantly higher than analogs like 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol (€571/50mg), likely due to bromine content and synthetic complexity .

Biological Activity

  • Pyrazolone-oxadiazole hybrids (e.g., Compound 29 ) show antimicrobial activity, suggesting that the target compound’s bromo-methoxyphenyl motif could be leveraged in bioactive molecule design.

Biological Activity

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile, with the CAS number 1275190-08-3, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom, a methoxy group, and a nitrile group, which contribute to its unique reactivity and biological profile. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12BrNO2
  • Molecular Weight : 270.13 g/mol
  • Structure : The compound consists of a phenyl ring substituted with a bromine atom and a methoxy group, linked to a propanenitrile moiety.

Synthesis

The synthesis of this compound involves several key steps:

  • Bromination : Starting from 4-methoxybenzyl alcohol, bromination is performed using bromine in dichloromethane.
  • Nitrile Formation : The resulting brominated intermediate is treated with sodium cyanide in dimethyl sulfoxide (DMSO) to introduce the nitrile group.
  • Hydroxylation : A hydroxyl group is added using sodium hydroxide to yield the final product.

Research indicates that this compound exhibits potential pharmacological properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Properties : A study explored the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1065
    2030
  • Anti-inflammatory Activity : In another investigation involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
    Control150200
    LPS Only300400
    Compound Treatment100150

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile, and how can intermediates be characterized?

  • Methodological Answer : A plausible synthesis involves a multi-step sequence:

  • Step 1 : Condensation of 3-bromo-4-methoxybenzaldehyde with acrylonitrile via a Michael addition, catalyzed by a base (e.g., NaOH or KOH), to form the nitrile intermediate.
  • Step 2 : Reduction of the intermediate carbonyl group using NaBH₄ or LiAlH₄ to introduce the hydroxyl group.
  • Characterization : Confirm intermediates via 1H^1 \text{H}-NMR (e.g., δ ~4.5 ppm for the hydroxy group), 13C^{13} \text{C}-NMR (e.g., nitrile carbon at ~120 ppm), and FT-IR (stretching at ~2250 cm1^{-1} for C≡N). LC-MS can verify molecular weight (expected [M+H]+^+ ~296.1) .

Q. How can the purity and stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Compare retention times against standards.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. FT-IR can detect hydrolysis of the nitrile group to amides/carboxylic acids .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Answer : Combine 1H^1 \text{H}-NMR (to identify aromatic protons and methoxy groups), 13C^{13} \text{C}-NMR (to confirm nitrile and quaternary carbons), and X-ray crystallography for absolute configuration. For non-crystalline samples, high-resolution MS and 2D NMR (COSY, HSQC) resolve ambiguities .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and theoretical thermochemical data for this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict thermochemical properties (e.g., enthalpy of formation). Compare with experimental data from DSC or combustion calorimetry. Discrepancies >5% may indicate unaccounted solvent effects or conformational flexibility .

Q. What strategies optimize crystallographic refinement for this compound when twinning or weak diffraction occurs?

  • Answer : Use SHELXL for refinement:

  • Apply TWIN/BASF commands for twinned data.
  • For weak data (I/σ < 2), increase redundancy via multi-crystal merging.
  • Validate with Rint_{\text{int}} < 0.1 and CCweak_{\text{weak}} > 30% to ensure model reliability .

Q. How does hydrogen bonding influence the solid-state packing of this compound, and how can this be analyzed?

  • Methodological Answer :

  • Generate a Hirshfeld surface analysis (CrystalExplorer) to map intermolecular contacts.
  • Calculate graph-set descriptors (e.g., R22(8)\text{R}_2^2(8) motifs for O–H···N interactions) using Mercury. Correlate with thermal stability (TGA/DSC) to assess packing efficiency .

Q. What experimental designs resolve contradictions in reactivity data (e.g., unexpected substitution vs. oxidation)?

  • Answer :

  • Use competitive reaction studies: Expose the compound to mixed nucleophiles (e.g., CN^-/OH^-) under controlled conditions (pH, solvent polarity). Monitor via 19F^{19} \text{F}-NMR (if fluorinated analogs are used) or GC-MS. Kinetic isotope effects (KIE) can distinguish mechanisms (e.g., SN2 vs. radical pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.